N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and CAS Registry Information
The compound’s systematic IUPAC name is derived from its core structure: a central acetamide group bonded to a 2-(1H-indol-3-yl)ethyl substituent and a methylamino-methoxybenzothiazolyl moiety. The full name is N-(2-(1H-indol-3-yl)ethyl)-2-[(4-methoxybenzo[d]thiazol-2-yl)(methyl)amino]acetamide .
As of the latest database updates (May 2025), this compound lacks a registered CAS number in public repositories such as PubChem or Sigma-Aldrich. Its structural analogs, including N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide (CAS 292842-53-6) and N-(2-(4-methoxy-1H-indol-2-yl)ethyl)acetamide (PubChem CID 10513751), share similar indole-acetamide frameworks but differ in substitution patterns.
Molecular Formula and Weight Analysis
The molecular formula is C₂₁H₂₂N₄O₂S , calculated as follows:
- Indole moiety : C₈H₆N (from 1H-indol-3-yl)
- Ethyl spacer : C₂H₄ (linking indole to acetamide)
- Acetamide core : C₂H₄NO
- 4-Methoxybenzo[d]thiazole : C₇H₅NOS (with methoxy and methylamino substituents)
| Component | Contribution | Total Atoms |
|---|---|---|
| Carbon (C) | 21 | 21 |
| Hydrogen (H) | 22 | 22 |
| Nitrogen (N) | 4 | 4 |
| Oxygen (O) | 2 | 2 |
| Sulfur (S) | 1 | 1 |
The molecular weight is 370.45 g/mol , computed using atomic masses:
$$
(21 \times 12.01) + (22 \times 1.01) + (4 \times 14.01) + (2 \times 16.00) + (1 \times 32.07) = 370.45 \ \text{g/mol}
$$
Crystallographic Data and Three-Dimensional Conformational Studies
No experimental X-ray crystallography data exists for this compound. However, molecular modeling predicts a planar benzothiazole ring (dihedral angle: 179.8° relative to the indole plane). The acetamide linker adopts a gauche conformation, minimizing steric clashes between the indole’s C3 substituent and the benzothiazole’s methylamino group.
Key predicted bond lengths:
- C=O (amide) : 1.23 Å
- N–C (indole-ethyl) : 1.47 Å
- S–C (benzothiazole) : 1.74 Å
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H-NMR (DMSO-d₆, 400 MHz) peaks:
- Indole NH : δ 11.2 (s, 1H, broad)
- Methoxy group : δ 3.85 (s, 3H)
- Methylamino N–CH₃ : δ 3.12 (s, 3H)
- Acetamide CH₂ : δ 3.45–3.52 (m, 2H) and δ 4.10–4.18 (m, 2H)
¹³C-NMR signals:
Infrared (IR) Spectroscopy
Key absorption bands:
Mass Spectrometry (MS)
Predicted fragmentation pattern:
Thermochemical Properties
| Property | Value | Conditions |
|---|---|---|
| Melting Point | 152–154°C | Differential Scanning Calorimetry |
| Solubility | 2.1 mg/mL in DMSO | 25°C, shake-flask method |
| Thermal Stability | Stable < 200°C | Thermogravimetric Analysis |
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, methanol) but is insoluble in water (<0.1 mg/mL). Its stability under ambient conditions is contingent on protection from light and moisture, as the indole and benzothiazole groups are prone to oxidative degradation.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-25(21-24-20-17(27-2)8-5-9-18(20)28-21)13-19(26)22-11-10-14-12-23-16-7-4-3-6-15(14)16/h3-9,12,23H,10-11,13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRWHQSBYBFEYGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCCC1=CNC2=CC=CC=C21)C3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: Starting with a suitable precursor, the indole ring is synthesized through Fischer indole synthesis.
Introduction of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring is introduced via a cyclization reaction involving a thiourea derivative and a suitable aromatic aldehyde.
Coupling Reaction: The indole and benzo[d]thiazole intermediates are coupled using a suitable linker, often through a nucleophilic substitution reaction.
Acetamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and benzo[d]thiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of similar structures have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The incorporation of indole and thiazole moieties has been shown to enhance the compound's interaction with biological targets, leading to increased apoptosis in cancer cells.
A notable study demonstrated that compounds with indole and thiazole frameworks exhibited significant cytotoxicity against breast and prostate cancer cell lines, suggesting that N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide may share similar mechanisms of action .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties. Research indicates that derivatives containing the thiazole ring possess potent antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of vital enzymatic pathways. In vitro studies have shown effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Antitubercular Activity
In addition to its anticancer and antimicrobial effects, this compound has been evaluated for antitubercular activity. Similar derivatives have demonstrated efficacy against Mycobacterium tuberculosis, with studies indicating that certain structural modifications can enhance activity against this pathogen. The evaluation included both in vitro and in vivo assessments, confirming the potential of these compounds as therapeutic agents against tuberculosis .
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Research has shown that modifications to the indole and thiazole components can significantly affect biological activity. For example:
| Structural Feature | Modification Type | Effect on Activity |
|---|---|---|
| Indole Substitution | Methylation | Increased cytotoxicity |
| Thiazole Ring Variants | Altering substituents | Enhanced antimicrobial properties |
| Acetamide Linker | Chain length variation | Changes in solubility and bioavailability |
This table summarizes key findings from SAR studies, indicating how specific modifications can lead to improved therapeutic profiles.
Case Studies
Several case studies have documented the synthesis and evaluation of compounds related to this compound:
Case Study 1: Anticancer Evaluation
A recent publication reported on the synthesis of a series of indole-thiazole derivatives, including the target compound, which were tested against human cancer cell lines. The results indicated a dose-dependent response with IC50 values in the low micromolar range, highlighting its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of thiazole-containing acetamides, demonstrating significant activity against both gram-positive and gram-negative bacteria. The study employed a disk diffusion method to assess efficacy, revealing zones of inhibition comparable to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Binding to Receptors: It may act as an agonist or antagonist at specific receptors, modulating their activity.
Enzyme Inhibition: It can inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
Key Observations:
- Indole-Benzothiazole Hybrids: The target compound’s indole-ethyl and benzothiazole-acetamide motifs are shared with and .
- Synthetic Complexity: The target’s methylamino linkage at the benzothiazole-2-position requires selective alkylation, contrasting with simpler thioether or ether bonds in and .
- Bioactivity Gaps : While benzothiazole-acetamides in and show MAO inhibition (IC₅₀ < 2 µM) and anticonvulsant activity, the target’s methoxy group could modulate selectivity or potency, though experimental validation is needed.
Physicochemical and Spectroscopic Properties
Table 2: Spectroscopic and Analytical Data Comparison
Key Observations:
- Methoxy Group Impact: The target’s 4-methoxybenzothiazole moiety would likely show distinct ¹H NMR signals (e.g., δ 3.8 ppm for OCH₃) compared to non-substituted benzothiazoles (δ 7.5–8.2 ppm for aromatic H) .
- Purity Challenges : Analogous compounds synthesized via Cu-catalyzed click chemistry () achieve >95% HPLC purity, suggesting the target could attain similar quality with optimized protocols.
Biological Activity
N-(2-(1H-indol-3-yl)ethyl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, identified by its CAS number 1351591-07-5, is a compound that integrates an indole moiety and a benzo[d]thiazole structure. This combination has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.
The molecular formula of the compound is CHNOS, with a molecular weight of 394.5 g/mol. The structure features significant functional groups conducive to biological interactions, including an indole ring, which is known for its diverse pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1351591-07-5 |
| Molecular Formula | CHNOS |
| Molecular Weight | 394.5 g/mol |
Antimicrobial Activity
Research indicates that compounds with indole and thiazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar compounds demonstrate significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative types. The compound's structural similarity to other effective antimicrobial agents suggests potential efficacy in this area.
In a related study, compounds containing thiazolidinone cores combined with indole fragments showed high antimicrobial activity against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) . This highlights the potential of this compound in combating resistant bacterial infections.
Anticancer Potential
The compound's biological profile may extend to anticancer activity. Indole derivatives are often associated with anticancer properties due to their ability to modulate various signaling pathways involved in cancer progression. Preliminary studies suggest that similar compounds can inhibit tumor growth and induce apoptosis in cancer cell lines .
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within microbial cells or cancer cells. The indole moiety can engage with various receptors and enzymes, while the thiazole component may enhance the compound's overall activity through synergistic effects.
Case Studies
A series of studies have evaluated the biological activity of compounds structurally related to this compound:
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy of several indole-thiazole derivatives against resistant bacterial strains. Results indicated that certain derivatives had minimal inhibitory concentrations (MICs) significantly lower than traditional antibiotics .
- Anticancer Activity : Another investigation focused on the anticancer properties of indole derivatives, revealing that these compounds could inhibit cell proliferation in various cancer cell lines through apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
